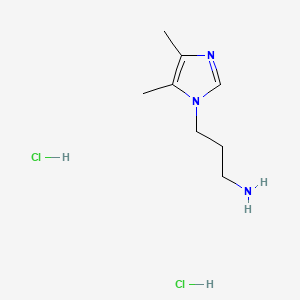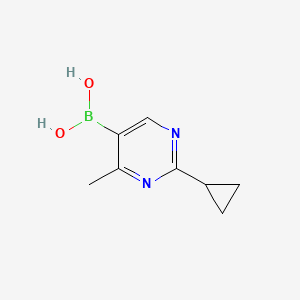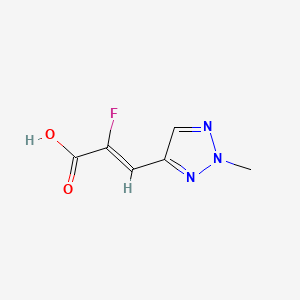
2-(Adamantan-1-ylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(adamantan-1-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring an adamantane moiety. Adamantane is a highly symmetrical, polycyclic hydrocarbon known for its stability and unique structural properties. The incorporation of adamantane into various chemical compounds often enhances their stability and bioavailability, making them valuable in various scientific and industrial applications.
准备方法
The synthesis of 2-[(adamantan-1-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of adamantane derivatives with boronic esters. One common method includes the reaction of adamantan-1-ylmethyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often involve heating the mixture under an inert atmosphere, such as nitrogen or argon, to facilitate the formation of the boronic ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
2-[(adamantan-1-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the boronic ester into corresponding hydrocarbons or alcohols.
Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles, leading to the formation of new carbon-boron bonds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-[(adamantan-1-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s stability and bioavailability make it useful in the development of bioactive molecules and drug delivery systems.
Medicine: It is explored for its potential in creating pharmaceuticals with enhanced stability and efficacy.
Industry: The compound is used in the production of advanced materials, including high-performance polymers and nanomaterials.
作用机制
The mechanism of action of 2-[(adamantan-1-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable boron-carbon bonds. This property is exploited in various chemical reactions and applications. The adamantane moiety provides structural rigidity and stability, enhancing the compound’s overall performance in different environments. Molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or polymerization in industrial processes.
相似化合物的比较
2-[(adamantan-1-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters and adamantane derivatives:
Boronic Esters: Similar compounds include phenylboronic acid and pinacolborane, which also form stable boron-carbon bonds but lack the structural benefits of the adamantane moiety.
Adamantane Derivatives: Compounds like 1-adamantylamine and 1-adamantanol share the adamantane structure but differ in their functional groups and reactivity. The uniqueness of 2-[(adamantan-1-yl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its combination of the boronic ester functionality with the adamantane structure, providing both stability and versatility in various applications.
属性
分子式 |
C17H29BO2 |
|---|---|
分子量 |
276.2 g/mol |
IUPAC 名称 |
2-(1-adamantylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H29BO2/c1-15(2)16(3,4)20-18(19-15)11-17-8-12-5-13(9-17)7-14(6-12)10-17/h12-14H,5-11H2,1-4H3 |
InChI 键 |
PMDKMWPJUXXLMW-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)CC23CC4CC(C2)CC(C4)C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-{3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}carbamate](/img/structure/B13457960.png)
![Tert-butyl 1-(hydroxymethyl)-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13457965.png)


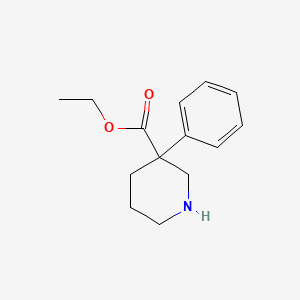
![2-{[(4-Bromophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B13457990.png)

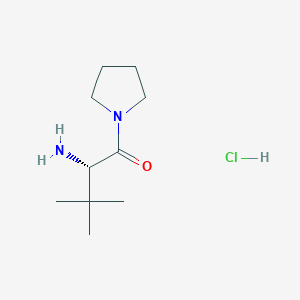
![2,3-dichloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13458004.png)
amine hydrochloride](/img/structure/B13458007.png)
